![molecular formula C22H40O2 B12570415 2-[(Heptadec-4-yn-1-yl)oxy]oxane CAS No. 184435-61-8](/img/structure/B12570415.png)
2-[(Heptadec-4-yn-1-yl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Heptadec-4-yn-1-yl)oxy]oxane: is a synthetic organic compound that belongs to the class of oxane derivatives. This compound is characterized by the presence of a heptadec-4-yn-1-yl group attached to an oxane ring through an ether linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Heptadec-4-yn-1-yl)oxy]oxane typically involves the reaction of heptadec-4-yn-1-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the alcohol group, allowing it to react with the oxane ring to form the desired ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(Heptadec-4-yn-1-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new ether derivatives or other functionalized compounds.
Applications De Recherche Scientifique
Chemistry: 2-[(Heptadec-4-yn-1-yl)oxy]oxane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with cellular membranes and its role as a potential drug candidate.
Medicine: Research is ongoing to explore the therapeutic applications of this compound, particularly in the development of novel pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-[(Heptadec-4-yn-1-yl)oxy]oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological pathways. Additionally, the ether linkage allows for interactions with hydrophobic regions of proteins and membranes, influencing their function and stability.
Comparaison Avec Des Composés Similaires
- 2-[(Hexadec-4-yn-1-yl)oxy]oxane
- 2-[(Tetradec-4-yn-1-yl)oxy]oxane
- 2-[(Tetradec-10-yn-1-yl)oxy]oxane
Comparison: 2-[(Heptadec-4-yn-1-yl)oxy]oxane is unique due to its longer heptadec-4-yn-1-yl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This longer chain can enhance the compound’s hydrophobicity and its ability to interact with lipid membranes, making it particularly useful in applications requiring strong membrane association.
Propriétés
Numéro CAS |
184435-61-8 |
|---|---|
Formule moléculaire |
C22H40O2 |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
2-heptadec-4-ynoxyoxane |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-22-19-16-18-21-24-22/h22H,2-12,15-21H2,1H3 |
Clé InChI |
PQRIEWXZZLSQKE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC#CCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



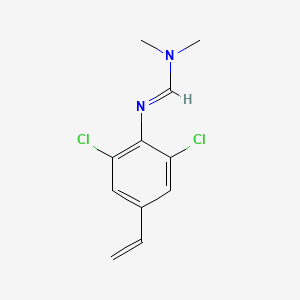
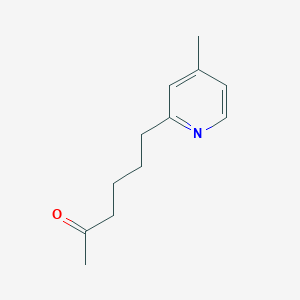
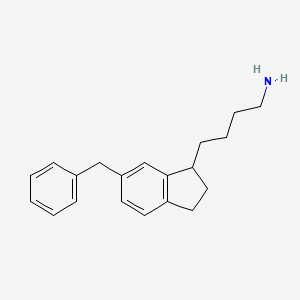
![1,3,4-Thiadiazole, 2,2'-[1,2-ethanediylbis(thio)]bis[5-methyl-](/img/structure/B12570353.png)

![Dimethyl [(3R)-hept-4-en-3-yl]propanedioate](/img/structure/B12570370.png)

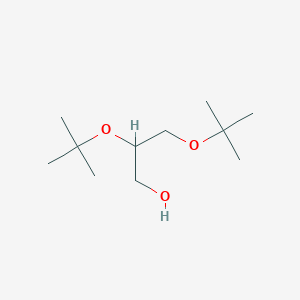


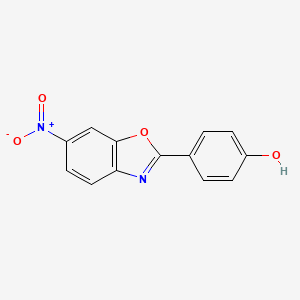
![2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B12570407.png)
![2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12570410.png)
